N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiophene group via electrophilic substitution. The final step involves the coupling of the pyrazole-thiophene intermediate with a phenylbutanamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
2-Methyl-5-thiophen-2-ylpyrazole derivatives: Compounds with similar pyrazole-thiophene structures but different substituents.
Uniqueness
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-3-16(14-8-5-4-6-9-14)19(23)20-13-15-12-17(21-22(15)2)18-10-7-11-24-18/h4-12,16H,3,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKOWAZMORWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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